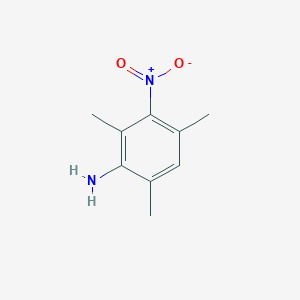

Aniline, 2,4,6-trimethyl-3-nitro-

Description

BenchChem offers high-quality Aniline, 2,4,6-trimethyl-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aniline, 2,4,6-trimethyl-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNCRNJUFHMIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Nitro-2,4,6-trimethylaniline from Mesitylene: A Technical Guide

For immediate release

This in-depth technical guide provides a comprehensive overview of the multi-step synthesis of 3-nitro-2,4,6-trimethylaniline, a valuable chemical intermediate, starting from mesitylene. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

The synthesis of 3-nitro-2,4,6-trimethylaniline from mesitylene is a sequential process involving nitration, reduction, and a protection-nitration-deprotection strategy to achieve the desired regiochemistry. This guide outlines a reliable and well-documented pathway for this transformation.

Overall Synthesis Pathway

The transformation is typically achieved through a five-step sequence:

-

Mononitration of mesitylene to yield nitromesitylene.

-

Reduction of nitromesitylene to produce 2,4,6-trimethylaniline (mesidine).

-

Protection of the amino group of mesidine via acetylation.

-

Regioselective nitration of the protected aniline derivative.

-

Deprotection (hydrolysis) to yield the final product, 3-nitro-2,4,6-trimethylaniline.

Below is a visual representation of the complete experimental workflow.

Figure 1: Overall synthetic workflow from Mesitylene to 3-Nitro-2,4,6-trimethylaniline.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key steps of the synthesis, providing a comparative overview of different reported methodologies.

| Step | Reaction | Reagents | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Nitration of Mesitylene | Fuming HNO₃, Acetic Anhydride, Acetic Acid | 15-20, then 50 | ~3 hours | 87-94 | Organic Syntheses |

| 1 | Nitration of Mesitylene | H₂SO₄, HNO₃ | < 10 | 4 hours | High | Chemdad |

| 2 | Reduction of Nitromesitylene | Iron powder, HCl, Water | 100-105 | 8 hours | High | Chemdad |

| 2 | Reduction of Nitromesitylene | Catalytic Hydrogenation (Ni catalyst, H₂) | 90-170 | ~2 hours | 96 | CN1800143A |

| 3 | Acetylation of Aniline (General) | Acetic Anhydride, Acetic Acid | 100 | 30 min | ~90 | General Procedure |

| 4 | Nitration of Acetanilide (Analogue) | Fuming HNO₃, H₂SO₄ | 0-20 | 40 min | >90 (p-isomer) | Carbon |

| 5 | Hydrolysis of Amide (General) | 70% H₂SO₄ or 15% NaOH | Reflux | 30-60 min | High | General Procedure |

Detailed Experimental Protocols

Step 1: Synthesis of Nitromesitylene (2,4,6-Trimethyl-1-nitrobenzene)

This procedure is adapted from Organic Syntheses.

-

Apparatus Setup: A 500-cc. three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Initial Mixture: Place 40 g (0.333 mole) of mesitylene and 60 g of acetic anhydride into the flask. Cool the mixture to below 10°C in an ice-water bath.

-

Nitrating Agent Preparation: Carefully prepare a solution of 31.5 g of fuming nitric acid (sp. gr. 1.51) in 20 g of glacial acetic acid and 20 g of acetic anhydride. Maintain the temperature below 20°C during this preparation.

-

Reaction: Add the nitrating solution dropwise to the stirred mesitylene mixture over 40 minutes, ensuring the reaction temperature is maintained between 15°C and 20°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for two hours. Then, warm the flask to 50°C for ten minutes.

-

Work-up: Pour the cooled reaction mixture into 800 cc of ice water. Add approximately 40 g of sodium chloride to aid separation. Extract the aqueous layer with ether.

-

Purification: Wash the combined ethereal solution with a 10-15% sodium hydroxide solution until the washings are alkaline. Remove the ether by distillation. The residue is then steam-distilled.

-

Isolation: The nitromesitylene, which settles in the distillate, is collected. It can be further purified by recrystallization from methyl alcohol. The final product is a yellow crystalline solid.

Step 2: Synthesis of 2,4,6-Trimethylaniline (Mesidine)

This protocol describes a classic reduction using iron and acid.[1][2]

-

Apparatus Setup: A reaction vessel suitable for heating under reflux is charged with the reagents.

-

Reaction Mixture: A mixture of nitromesitylene, iron powder, hydrochloric acid, and water is prepared. A typical molar ratio is 1 (nitromesitylene) : 3.74 (iron powder) : 0.9 (HCl).[2]

-

Reaction: The mixture is heated to 100-105°C for approximately 8 hours.

-

Isolation: After the reaction is complete, the crude 2,4,6-trimethylaniline is isolated by distillation from the reaction mixture.

-

Purification: The crude product is purified by a final distillation to yield a clear liquid.

Alternative Step 2: Catalytic Hydrogenation

This method is common in industrial production.[3]

-

Apparatus Setup: A high-pressure autoclave is required.

-

Reaction Mixture: The autoclave is charged with nitromesitylene and a Nickel catalyst.

-

Hydrogenation: The vessel is purged, and hydrogen gas is introduced to a pressure of 1-3 MPa. The mixture is heated to 90-170°C with stirring.

-

Work-up: After the reaction, the catalyst is filtered off, and the crude product is obtained.

-

Purification: The final product is purified by vacuum distillation, yielding a pale yellow oily liquid with a purity of ≥99%.[3]

Step 3: Protection of 2,4,6-Trimethylaniline (Acetylation)

This is a standard procedure for protecting primary anilines.

-

Reaction Mixture: Dissolve 2,4,6-trimethylaniline in glacial acetic acid.

-

Acetylation: Add an equimolar amount of acetic anhydride to the solution.

-

Reaction: Gently warm the mixture for a short period (e.g., 30 minutes) to complete the reaction.

-

Isolation: Pour the reaction mixture into cold water to precipitate the N-acetyl-2,4,6-trimethylaniline. Collect the solid product by filtration, wash with water, and dry.

Step 4: Nitration of N-Acetyl-2,4,6-trimethylaniline

This step must be performed under controlled, cold conditions. The acetamido group directs the incoming nitro group to the meta position relative to itself, as the ortho and para positions are sterically hindered by the methyl groups.

-

Dissolution: Dissolve N-acetyl-2,4,6-trimethylaniline in concentrated sulfuric acid, keeping the temperature low (0-5°C) using an ice bath.

-

Nitration: Slowly add a nitrating mixture (a cold solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the solution. Maintain the temperature below 10°C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir in the cold for an additional 1-2 hours.

-

Isolation: Carefully pour the reaction mixture over crushed ice. The solid N-acetyl-3-nitro-2,4,6-trimethylaniline will precipitate. Collect the product by filtration, wash thoroughly with cold water to remove residual acid, and dry.

Step 5: Deprotection to Yield 3-Nitro-2,4,6-trimethylaniline (Hydrolysis)

The final step involves the removal of the acetyl protecting group.

-

Reaction Mixture: Place the N-acetyl-3-nitro-2,4,6-trimethylaniline in a round-bottom flask.

-

Hydrolysis: Add an aqueous solution of a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., 15% sodium hydroxide).

-

Reaction: Heat the mixture under reflux until the hydrolysis is complete (typically 30-60 minutes), which can be monitored by TLC.

-

Work-up (Acid Hydrolysis): Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) to precipitate the free amine.

-

Work-up (Base Hydrolysis): Cool the mixture. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Collect the crude product by filtration or extraction. It can be further purified by recrystallization to yield the final product, 3-nitro-2,4,6-trimethylaniline.

This comprehensive guide provides a robust framework for the synthesis of 3-nitro-2,4,6-trimethylaniline. Researchers are advised to consult the original literature and perform thorough risk assessments before undertaking any experimental work.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,4,6-trimethyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-trimethyl-3-nitroaniline, a substituted aromatic amine, presents a unique molecular architecture with potential applications in various chemical syntheses. Its structure, featuring both electron-donating methyl groups and an electron-withdrawing nitro group on an aniline scaffold, imparts a distinct reactivity profile. This technical guide provides a comprehensive overview of the available physicochemical data for 2,4,6-trimethyl-3-nitroaniline, detailed experimental protocols for its synthesis, and an exploration of its estimated properties based on analogous compounds.

Physicochemical Properties

Quantitative data for 2,4,6-trimethyl-3-nitroaniline is not extensively reported in the literature. The following tables summarize the available and estimated physicochemical properties.

Table 1: General and Physical Properties of 2,4,6-trimethyl-3-nitroaniline

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₂N₂O₂ | - |

| Molecular Weight | 180.2 g/mol | [1] |

| CAS Number | 1521-60-4 | [1] |

| Appearance | Yellow to orange crystalline solid (Expected) | Based on related nitroanilines |

| Melting Point | 70-72 °C (for 2,4-dimethyl-6-nitroaniline) | Estimated based on similar compounds |

| Boiling Point | > 300 °C (Decomposes) | Estimated based on related nitroanilines |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, and other organic solvents. | Estimated based on related nitroanilines |

Table 2: Acid-Base and Spectroscopic Properties of 2,4,6-trimethyl-3-nitroaniline

| Property | Value | Source/Method |

| pKa (of the conjugate acid) | ~2-3 | Estimated based on substituted anilines |

| UV-Vis λmax | ~380-400 nm | Estimated based on related nitroanilines |

| Key IR Absorptions (cm⁻¹) | ~3400-3300 (N-H stretch), ~1530 & ~1350 (NO₂ stretch), ~2950 (C-H stretch) | Estimated based on functional groups |

Experimental Protocols

Synthesis of 2,4,6-trimethyl-3-nitroaniline

The synthesis of 2,4,6-trimethyl-3-nitroaniline is a two-step process starting from mesitylene.

Step 1: Synthesis of the Precursor, 2,4,6-trimethylaniline (Mesidine)

A common method for the synthesis of 2,4,6-trimethylaniline involves the nitration of mesitylene followed by the reduction of the resulting nitromesitylene.[2][3]

-

Nitration of Mesitylene:

-

A mixture of sulfuric acid and nitric acid is prepared.[4]

-

Mesitylene is slowly added to the mixed acid solution while maintaining a low temperature (typically below 10 °C) to control the exothermic reaction and prevent over-nitration.[4]

-

The reaction is stirred for several hours to ensure complete mononitration.

-

The reaction mixture is then poured onto ice, and the crude nitromesitylene is separated.

-

The product is washed and can be purified by distillation.

-

-

Reduction of Nitromesitylene:

-

The purified nitromesitylene is subjected to reduction to convert the nitro group to an amino group.

-

A common method is catalytic hydrogenation using a catalyst such as nickel (Ni).[2]

-

The reaction is carried out under hydrogen pressure at an elevated temperature.

-

After the reaction is complete, the catalyst is filtered off, and the resulting 2,4,6-trimethylaniline is purified by distillation.

-

Step 2: Nitration of 2,4,6-trimethylaniline to 2,4,6-trimethyl-3-nitroaniline

-

2,4,6-trimethylaniline is dissolved in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C).

-

A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise to the solution while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, the reaction mixture is allowed to stir for a specified period.

-

The reaction is then quenched by pouring it onto a mixture of ice and water.

-

The precipitated product is collected by filtration, washed with water until neutral, and then dried.

-

Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Mandatory Visualization

The following diagram illustrates the synthetic pathway from mesitylene to 2,4,6-trimethyl-3-nitroaniline.

Discussion of Physicochemical Properties

-

Melting and Boiling Points: The estimated melting point is based on the structurally similar 2,4-dimethyl-6-nitroaniline. The presence of an additional methyl group in the target molecule may slightly alter the crystal packing and intermolecular forces, but the value provides a reasonable starting point. The high estimated boiling point with decomposition is typical for aromatic compounds with multiple functional groups, especially a nitro group.

-

Solubility: The expected poor solubility in water is due to the hydrophobic nature of the trimethyl-substituted benzene ring. The presence of the amino and nitro groups can participate in hydrogen bonding, but the overall nonpolar character of the molecule dominates. It is expected to be soluble in common organic solvents that can overcome the lattice energy of the crystalline solid.

-

pKa: The basicity of the aniline nitrogen is significantly reduced by the presence of the electron-withdrawing nitro group. The three electron-donating methyl groups will slightly increase the basicity compared to nitroaniline itself. Therefore, the pKa of the conjugate acid is estimated to be in the range of 2-3, making it a significantly weaker base than aniline (pKa of conjugate acid ≈ 4.6).

-

Spectroscopic Properties:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton, singlets for the three methyl groups at different chemical shifts, and a broad singlet for the amine protons. The exact chemical shifts would be influenced by the electronic environment created by the nitro and amino groups.

-

FTIR: The IR spectrum will be characterized by the N-H stretching vibrations of the primary amine, the strong asymmetric and symmetric stretching vibrations of the nitro group, and the C-H stretching of the aromatic ring and methyl groups.

-

UV-Vis: The UV-Vis spectrum is expected to show a principal absorption band in the near-UV region, characteristic of nitroaniline derivatives. This absorption is due to π → π* electronic transitions within the aromatic system.

-

Conclusion

This technical guide provides a summary of the known and estimated physicochemical properties of 2,4,6-trimethyl-3-nitroaniline. While specific experimental data for this compound is limited, a reasonable understanding of its characteristics can be derived from the properties of structurally related molecules. The provided synthesis protocols offer a starting point for its preparation in a laboratory setting. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to 2,4,6-trimethyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trimethyl-3-nitroaniline, including its chemical identity, structural features, and key chemical transformations. The information is curated for professionals in research and development. It should be noted that while extensive data exists for structurally related compounds, specific experimental data for 2,4,6-trimethyl-3-nitroaniline is limited in publicly available literature.

Compound Identification and Structure

2,4,6-trimethyl-3-nitroaniline is a substituted aniline with the CAS number 1521-60-4 .[1] Its structure consists of an aniline core with three methyl groups at positions 2, 4, and 6, and a nitro group at position 3 of the benzene ring. This substitution pattern, featuring both electron-donating methyl groups and an electron-withdrawing nitro group, imparts unique reactivity to the molecule.[1]

The molecular formula of the compound is C₉H₁₂N₂O₂. The IUPAC name is 2,4,6-trimethyl-3-nitroaniline. The presence of bulky methyl groups ortho to the amino group provides significant steric hindrance, influencing its chemical behavior.[1]

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical and spectroscopic data for 2,4,6-trimethyl-3-nitroaniline are not extensively reported. The following tables summarize key identifiers and expected properties based on its structure and data from analogous compounds.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 1521-60-4 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.2 g/mol | [1] |

| IUPAC Name | 2,4,6-trimethyl-3-nitroaniline | [1] |

| InChI Key | CLNCRNJUFHMIAE-UHFFFAOYSA-N | [1] |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Characteristics |

| UV-Vis | Expected absorption maxima in the ranges of 230-280 nm (π → π* transitions of the benzene ring and aniline system) and 350-420 nm (n → π* transition of the nitro group and intramolecular charge transfer).[1] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 180.[1] |

| ¹H NMR | Signals corresponding to the aromatic proton, the amino protons, and the protons of the three distinct methyl groups are expected. |

| ¹³C NMR | Resonances for the nine carbon atoms, including the substituted aromatic carbons and the methyl carbons, would be observed. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and asymmetric and symmetric stretching of the N-O bonds of the nitro group are anticipated. |

Experimental Protocols

Synthesis of 2,4,6-trimethyl-3-nitroaniline

The synthesis of 2,4,6-trimethyl-3-nitroaniline can be logically achieved through the nitration of its precursor, 2,4,6-trimethylaniline (mesidine).

Reaction: Nitration of 2,4,6-trimethylaniline.

Reagents and Equipment:

-

2,4,6-trimethylaniline

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure (Generalized):

-

In a round-bottom flask, dissolve 2,4,6-trimethylaniline in concentrated sulfuric acid, maintaining a low temperature using an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while stirring vigorously. The temperature should be carefully controlled to prevent side reactions.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Neutralize the solution carefully with a base (e.g., sodium hydroxide solution) to a neutral or slightly basic pH.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Analytical Characterization

The identity and purity of the synthesized 2,4,6-trimethyl-3-nitroaniline can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC) - General Protocol:

-

Column: A C18 reverse-phase column is typically suitable for the separation of aromatic amines.

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid like formic acid for mass spectrometry compatibility, can be employed.[2]

-

Detection: UV detection at one of the absorption maxima (e.g., in the 254 nm or 365 nm range) would be appropriate.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Chemical Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate key chemical processes involving 2,4,6-trimethyl-3-nitroaniline.

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of 2,4,6-trimethyl-3-nitroaniline from mesitylene.

Diazotization Reaction Workflow

Caption: General workflow for the diazotization of 2,4,6-trimethyl-3-nitroaniline and subsequent azo coupling.

Stepwise Reduction of the Nitro Group

Caption: Stepwise reduction pathway of the nitro group in 2,4,6-trimethyl-3-nitroaniline.

References

A Technical Guide to the Spectroscopic Properties of 2,4,6-trimethyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-trimethyl-3-nitroaniline, a substituted aromatic amine with potential applications in organic synthesis and materials science. Due to the limited availability of experimental spectra in public databases, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related compounds.

Molecular Structure and Properties

2,4,6-trimethyl-3-nitroaniline has the chemical formula C₉H₁₂N₂O₂ and a monoisotopic mass of approximately 180.09 Da. Its structure features a benzene ring substituted with three methyl groups, an amino group, and a nitro group. The CAS number for this compound is 1521-60-4.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,4,6-trimethyl-3-nitroaniline. These predictions are derived from computational models and analysis of similar molecular structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.0-7.2 | s | Ar-H |

| ~3.5-4.5 | br s | -NH₂ |

| ~2.3 | s | Ar-CH₃ (para to -NH₂) |

| ~2.2 | s | Ar-CH₃ (ortho to -NH₂) |

| ~2.1 | s | Ar-CH₃ (ortho to -NH₂) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~148 | C-NH₂ |

| ~145 | C-NO₂ |

| ~135 | C-CH₃ (para to -NH₂) |

| ~130 | C-H |

| ~125 | C-CH₃ (ortho to -NH₂) |

| ~123 | C-CH₃ (ortho to -NH₂) |

| ~20 | -CH₃ (para to -NH₂) |

| ~18 | -CH₃ (ortho to -NH₂) |

| ~17 | -CH₃ (ortho to -NH₂) |

Note: These are estimated values and can be influenced by the experimental conditions.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium | N-H stretch |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1620 | Strong | N-H bend |

| ~1580 | Medium | C=C stretch (aromatic) |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 163 | Medium | [M-OH]⁺ |

| 134 | Medium | [M-NO₂]⁺ |

| 119 | High | [M-NO₂-CH₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of 2,4,6-trimethyl-3-nitroaniline

A plausible synthetic route to 2,4,6-trimethyl-3-nitroaniline involves the nitration of 2,4,6-trimethylaniline (mesidine).

Materials:

-

2,4,6-trimethylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask cooled in an ice bath, slowly add 2,4,6-trimethylaniline to concentrated sulfuric acid with stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of 2,4,6-trimethylaniline, maintaining a low temperature (0-5 °C).

-

After the addition is complete, allow the reaction to stir at low temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer, typically with electron ionization (EI) to observe the fragmentation pattern.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 2,4,6-trimethyl-3-nitroaniline.

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis of 2,4,6-trimethyl-3-nitroaniline.

An In-Depth Technical Guide to the Solubility and Stability of 2,4,6-trimethyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2,4,6-trimethyl-3-nitroaniline. Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted physicochemical properties, data from structurally similar molecules, and detailed experimental protocols for the definitive determination of its solubility and stability profiles. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of drug candidates and other chemical entities, enabling them to design and execute robust experimental plans for the characterization of novel compounds.

Introduction

2,4,6-trimethyl-3-nitroaniline is an aromatic amine whose utility in pharmaceutical and chemical research necessitates a thorough understanding of its physicochemical properties. Solubility and stability are critical parameters that influence a compound's bioavailability, formulation, storage, and overall therapeutic efficacy. This guide addresses the current knowledge gap for 2,4,6-trimethyl-3-nitroaniline by providing a framework for its characterization.

Predicted Physicochemical Properties

In the absence of direct experimental data, Quantitative Structure-Property Relationship (QSPR) models and data from analogous compounds can provide valuable initial estimates of solubility and stability. It is imperative to note that these are predictions and must be confirmed by empirical testing.

Table 1: Predicted Solubility and Stability of 2,4,6-trimethyl-3-nitroaniline

| Parameter | Predicted Value/Characteristic | Basis for Prediction |

| Aqueous Solubility | Low | Aromatic amines, particularly those with multiple methyl and a nitro group, tend to have low water solubility due to their increased hydrophobicity. Lower aliphatic amines are soluble in water, but solubility decreases with an increase in the size of the hydrophobic alkyl part[1]. |

| Organic Solvent Solubility | Moderately to Highly Soluble | Expected to be soluble in polar organic solvents like ethanol, acetone, and dichloromethane, and potentially less soluble in non-polar solvents. N,N-dimethyl-4-nitroaniline is soluble in various polar solvents[2]. |

| Thermal Stability | Likely stable at ambient temperatures. | Aromatic amines are generally stable but can be colored on storage due to atmospheric oxidation[1]. The presence of the nitro group may influence thermal stability. |

| pH Stability | Potentially unstable in acidic media. | Primary aromatic amines can exhibit stability issues in acidic conditions[3]. |

| Oxidative Stability | Susceptible to oxidation. | The amine group is prone to oxidation, which can be accelerated by atmospheric oxygen and certain storage conditions[1]. |

| Photostability | Potential for degradation upon light exposure. | Nitroaromatic compounds can be susceptible to photolysis. |

Experimental Protocols for Determination of Solubility and Stability

Robust experimental design is crucial for the accurate characterization of 2,4,6-trimethyl-3-nitroaniline. The following sections detail standardized protocols.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4][5][6][7]

Methodology:

-

Preparation of Saturated Solution: An excess amount of 2,4,6-trimethyl-3-nitroaniline is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of 2,4,6-trimethyl-3-nitroaniline in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[8][9][10][11][12] These studies are critical for the development of stability-indicating analytical methods.

Methodology:

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to provide meaningful results.[10][11]

-

Acid and Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated (e.g., 60°C) for a defined period. Samples are taken at various time points and neutralized before analysis.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or elevated temperature.

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 70-80°C). For solutions, the compound is heated in a suitable solvent.

-

Photostability: The compound, in both solid and solution form, is exposed to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines. A dark control is run in parallel.

-

Analysis: All stressed samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is free from any co-eluting degradants.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility and Stability Characterization

The following diagram outlines a comprehensive workflow for the characterization of a new chemical entity like 2,4,6-trimethyl-3-nitroaniline.

Caption: Experimental workflow for solubility and stability profiling.

Conceptual Metabolic Pathway

While no specific metabolic pathway for 2,4,6-trimethyl-3-nitroaniline has been documented, a conceptual pathway can be proposed based on the known biodegradation of nitroaromatic compounds. The primary routes of metabolism are likely to involve the reduction of the nitro group and oxidation of the methyl groups.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. ijrpp.com [ijrpp.com]

- 9. lubrizolcdmo.com [lubrizolcdmo.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. medcraveonline.com [medcraveonline.com]

Crystal Structure of 2,4,6-trimethyl-3-nitroaniline: A Technical Guide

Disclaimer: As of the latest literature review, a definitive crystal structure for 2,4,6-trimethyl-3-nitroaniline has not been reported. This technical guide provides a comprehensive overview based on the analysis of closely related compounds and established crystallographic techniques. The experimental protocols and structural data presented herein are predictive and intended to serve as a reference for future research.

Introduction

2,4,6-trimethyl-3-nitroaniline is an aromatic organic compound with potential applications in the synthesis of specialized ligands for metal complexes and as a building block in organic synthesis.[1] The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro) groups on the benzene ring, coupled with significant steric hindrance from the ortho- and para-methyl groups, suggests a unique molecular geometry and crystal packing arrangement.[1] Understanding the three-dimensional structure of this molecule is crucial for predicting its reactivity, intermolecular interactions, and solid-state properties.

This guide outlines a proposed methodology for the determination of the crystal structure of 2,4,6-trimethyl-3-nitroaniline, presents expected structural parameters based on analogous compounds, and discusses the potential intermolecular forces that may govern its crystal lattice.

Proposed Experimental Protocols

The following experimental workflow is proposed for the synthesis, crystallization, and crystal structure determination of 2,4,6-trimethyl-3-nitroaniline.

Synthesis of 2,4,6-trimethyl-3-nitroaniline

A potential synthetic route involves the selective nitration of 2,4,6-trimethylaniline (mesidine). A generalized procedure, adapted from the synthesis of similar nitroanilines, is as follows:

-

Protection of the Amino Group: The amino group of 2,4,6-trimethylaniline is first protected by acetylation with acetic anhydride to form 2,4,6-trimethylacetanilide. This is a common strategy to control the regioselectivity of the subsequent nitration and to prevent oxidation of the amino group.

-

Nitration: The protected intermediate, 2,4,6-trimethylacetanilide, is then nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-5 °C) to introduce a nitro group onto the aromatic ring.[2] The directing effects of the acetylamino and methyl groups will likely favor the formation of the 3-nitro isomer.

-

Deprotection: The resulting 2,4,6-trimethyl-3-nitroacetanilide is hydrolyzed, typically by heating with an aqueous acid solution (e.g., sulfuric acid), to remove the acetyl group and yield the final product, 2,4,6-trimethyl-3-nitroaniline.[3][4]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. A common and effective method is slow evaporation:

-

Dissolve the purified 2,4,6-trimethyl-3-nitroaniline in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) to create a saturated or near-saturated solution.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature over a period of several days to weeks.[3][4]

-

Monitor the container for the formation of well-defined single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The following steps outline the standard procedure for crystal structure determination using single-crystal X-ray diffraction:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose.

Expected Crystallographic and Molecular Parameters

While the precise crystal structure is unknown, we can predict the likely crystallographic parameters and molecular geometry based on data from structurally similar compounds like 2,4-dimethyl-6-nitroaniline and 2-methyl-3-nitroaniline.[3][5]

Table 1: Predicted Crystallographic Data for 2,4,6-trimethyl-3-nitroaniline

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 7.0 - 15.0 |

| b (Å) | 12.0 - 16.0 |

| c (Å) | 14.0 - 17.0 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| V (ų) | 1600 - 1800 |

| Z | 4 or 8 |

Table 2: Predicted Selected Bond Lengths and Angles for 2,4,6-trimethyl-3-nitroaniline

| Bond/Angle | Predicted Value (Å or °) |

| C-N (amino) | 1.38 - 1.42 |

| C-N (nitro) | 1.45 - 1.49 |

| N-O (nitro) | 1.21 - 1.25 |

| C-C (aromatic) | 1.37 - 1.41 |

| C-C (methyl) | 1.49 - 1.53 |

| C-N-O (nitro) | 117 - 120 |

| O-N-O (nitro) | 122 - 126 |

| C-C-N (amino) | 119 - 122 |

| C-C-N (nitro) | 118 - 121 |

Molecular and Crystal Structure Visualization

The anticipated molecular structure and a hypothetical experimental workflow are depicted below.

Caption: Molecular structure of 2,4,6-trimethyl-3-nitroaniline.

Caption: Proposed experimental workflow for crystal structure determination.

Predicted Intermolecular Interactions

The crystal packing of 2,4,6-trimethyl-3-nitroaniline is expected to be influenced by a combination of intermolecular forces. A Hirshfeld surface analysis of the determined structure would be instrumental in quantifying these interactions.[1]

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors. It is plausible that N-H···O hydrogen bonds will be a significant feature in the crystal packing, potentially forming chains or dimeric motifs.[3]

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although the steric bulk of the three methyl groups might lead to offset or tilted stacking arrangements rather than a face-to-face configuration.

-

Van der Waals Forces: Dispersion forces will also contribute significantly to the overall crystal stability.

The steric hindrance caused by the methyl groups at positions 2 and 6 is likely to force the amino and nitro groups out of the plane of the benzene ring, which will have a considerable impact on the crystal packing.[1]

Conclusion

While the crystal structure of 2,4,6-trimethyl-3-nitroaniline remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and structural characterization. Based on the analysis of analogous compounds, it is anticipated that the molecule will exhibit a non-planar geometry with significant intermolecular N-H···O hydrogen bonding. The detailed structural information obtained from a successful crystal structure determination will be invaluable for researchers and scientists in the fields of materials science and drug development.

References

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 2,4,6-Trimethyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of electrophilic aromatic substitution (EAS) on 2,4,6-trimethyl-3-nitroaniline. Due to the limited availability of direct experimental data for this specific substrate, this document focuses on the predicted reactivity based on established principles of organic chemistry and provides representative experimental protocols adapted from reactions on analogous compounds.

Core Concepts: Reactivity and Regioselectivity

2,4,6-Trimethyl-3-nitroaniline is a polysubstituted aromatic amine with a unique substitution pattern that dictates its reactivity towards electrophiles. The directing effects of the substituents on the aromatic ring are the primary determinants of the position of electrophilic attack.

-

Amino Group (-NH₂): The amino group at C1 is a powerful activating group and is ortho, para-directing. However, in strongly acidic media, it is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group.

-

Methyl Groups (-CH₃): The three methyl groups at C2, C4, and C6 are weakly activating and ortho, para-directing.

-

Nitro Group (-NO₂): The nitro group at C3 is a strong deactivating group and is meta-directing.

The positions ortho (C2, C6) and para (C4) to the strongly activating amino group are sterically blocked by the methyl groups. The positions meta to the deactivating nitro group are C1 and C5. The concerted directing effects of the amino and methyl groups, along with the meta-directing effect of the nitro group, strongly suggest that any electrophilic substitution will occur at the only available position: C5 .

The overall reactivity of the ring is a balance between the activating effects of the amino and methyl groups and the deactivating effect of the nitro group. While the amino group is strongly activating, the presence of the nitro group and significant steric hindrance from the methyl groups suggest that forcing conditions may be necessary for many electrophilic aromatic substitution reactions.

Predicted Electrophilic Aromatic Substitution Reactions

This section outlines the predicted outcomes and provides representative experimental protocols for key electrophilic aromatic substitution reactions on 2,4,6-trimethyl-3-nitroaniline.

Note: The following protocols are adapted from procedures for structurally similar compounds and may require optimization for the specific substrate.

Halogenation

Halogenation is expected to introduce a halogen atom (Br, Cl, or I) at the C5 position.

Table 1: Summary of Reagents for Halogenation

| Reaction | Electrophile Source | Product |

| Bromination | Bromine (Br₂) in a solvent like acetic acid or dichloromethane. | 5-Bromo-2,4,6-trimethyl-3-nitroaniline |

| Chlorination | Chlorine (Cl₂) gas in an acidic medium or N-chlorosuccinimide (NCS). | 5-Chloro-2,4,6-trimethyl-3-nitroaniline |

| Iodination | Iodine (I₂) with an oxidizing agent or Iodine monochloride (ICl). | 5-Iodo-2,4,6-trimethyl-3-nitroaniline |

Adapted from the bromination of substituted anilines.

-

Dissolve 2,4,6-trimethyl-3-nitroaniline (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the aniline solution at room temperature with stirring.

-

Continue stirring for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 5-bromo-2,4,6-trimethyl-3-nitroaniline.

Nitration

Further nitration of 2,4,6-trimethyl-3-nitroaniline would introduce a second nitro group, predicted to be at the C5 position, to yield 2,4,6-trimethyl-3,5-dinitroaniline. Given the presence of a deactivating nitro group and a highly activating (and potentially oxidizable) amino group, careful control of reaction conditions is crucial. Protection of the amino group as an acetamide may be a viable strategy to prevent oxidation and control reactivity.

Table 2: Summary of Reagents for Nitration

| Reagent | Conditions | Product |

| Nitrating mixture (HNO₃/H₂SO₄) | Low temperature (0-10 °C) | 2,4,6-Trimethyl-3,5-dinitroaniline |

Adapted from the nitration of substituted anilines.

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 2,4,6-trimethyl-3-nitroaniline (1.0 eq) portion-wise with stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the aniline derivative, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product and recrystallize from a suitable solvent to yield 2,4,6-trimethyl-3,5-dinitroaniline.

Sulfonation

Sulfonation is expected to introduce a sulfonic acid group (-SO₃H) at the C5 position. This reaction is often reversible.

Table 3: Summary of Reagents for Sulfonation

| Reagent | Conditions | Product |

| Fuming sulfuric acid (oleum) | Elevated temperature (e.g., 120-150 °C) | 5-Amino-2,4,6-trimethyl-3-nitrobenzenesulfonic acid |

Adapted from the sulfonation of 3-nitro-N-methylaniline.[1]

-

In a reaction vessel equipped with a stirrer and a heating mantle, add concentrated sulfuric acid.

-

Slowly add 2,4,6-trimethyl-3-nitroaniline (1.0 part by weight) to the sulfuric acid at room temperature.

-

Carefully add fuming sulfuric acid (20-25% oleum, 0.5-2.0 parts by weight) to the mixture.

-

Heat the reaction mixture to 120-140 °C and maintain this temperature for 3-8 hours.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice.

-

The precipitated sulfonic acid derivative is collected by filtration, washed with a small amount of cold water, and dried.

Friedel-Crafts Reactions: Predicted Limitations

Friedel-Crafts alkylation and acylation are generally not successful with strongly deactivated aromatic rings. Furthermore, the amino group can react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that further deactivates the ring. Therefore, it is predicted that 2,4,6-trimethyl-3-nitroaniline will be unreactive under standard Friedel-Crafts conditions.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the key reaction pathways and the logical basis for the predicted regioselectivity.

References

role of steric hindrance in 2,4,6-trimethyl-3-nitroaniline reactivity

An in-depth technical guide has been created to explore the significant role of steric hindrance in the reactivity of 2,4,6-trimethyl-3-nitroaniline, designed for researchers, scientists, and professionals in drug development.

Introduction

2,4,6-trimethyl-3-nitroaniline is a substituted aromatic amine that presents a unique reactivity profile due to its specific substitution pattern. The presence of three methyl groups and a nitro group on the aniline ring creates a complex interplay of electronic and steric effects that govern its chemical behavior. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating and activating, while the nitro (-NO₂) group is electron-withdrawing and deactivating.[1] This guide focuses on the pivotal role of steric hindrance, primarily from the two ortho-methyl groups, in modulating the accessibility and reactivity of the amino group and the aromatic ring. Understanding these steric effects is crucial for predicting reaction outcomes and designing synthetic pathways involving this molecule.

Synthesis of 2,4,6-trimethyl-3-nitroaniline

The synthesis of 2,4,6-trimethyl-3-nitroaniline is a multi-step process that begins with mesitylene (1,3,5-trimethylbenzene).[1] The overall workflow involves the selective mononitration of mesitylene, followed by the reduction of the resulting nitro compound to the desired aniline derivative.[1][2]

Caption: Synthesis workflow for 2,4,6-trimethyl-3-nitroaniline.

Experimental Protocol: Synthesis

Step 1: Mononitration of Mesitylene [1][2]

-

A mixture of concentrated sulfuric acid and nitric acid is prepared and cooled.

-

Mesitylene is slowly added to the mixed acid solution while maintaining the temperature below 10°C to prevent oxidation of the methyl groups.[1][2]

-

The reaction is stirred for a specified period to ensure selective mononitration.

-

The reaction mixture is then added to ice water, and the crude 2,4,6-trimethyl-3-nitrobenzene is isolated.

Step 2: Reduction of 2,4,6-trimethyl-3-nitrobenzene [1]

-

The isolated 2,4,6-trimethyl-3-nitrobenzene is dissolved in a suitable solvent.

-

A metal catalyst, such as palladium on carbon, is added to the solution.

-

The mixture is subjected to hydrogenation with hydrogen gas under pressure until the reduction of the nitro group to an amino group is complete.

-

The catalyst is filtered off, and the solvent is removed to yield 2,4,6-trimethyl-3-nitroaniline.

The Role of Steric Hindrance in Reactivity

The three methyl groups on the aniline ring, particularly the two at the ortho positions (2 and 6) relative to the amino group, create significant steric bulk. This steric hindrance is a dominant factor in the molecule's reactivity, often overriding electronic effects.

Caption: Steric hindrance from ortho-methyl groups shielding the amino group.

Reactions at the Amino Group

The reactivity of the primary amino group is significantly diminished by the flanking methyl groups.

-

Acylation: The reaction of the amino group with acyl chlorides or anhydrides to form amides is expected to be slower compared to aniline. The bulky methyl groups hinder the approach of the acylating agent to the nitrogen atom.

-

Diazotization: While the amino group can be converted to a diazonium salt, the reaction conditions may need to be optimized to overcome the steric hindrance.[1] The formation of the diazonium salt is a crucial step in the synthesis of azo dyes.[1]

-

Schiff Base Formation: Condensation reactions with aldehydes and ketones to form imines (Schiff bases) are also influenced by steric hindrance.[1] The rate of these reactions is likely to be lower than that of less substituted anilines.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the incoming electrophile's position is directed by the existing substituents. The amino group is a powerful ortho-, para-director, as are the methyl groups.[1][3] The nitro group is a meta-director.

-

Regioselectivity: The positions ortho to the strongly activating amino group (positions 2 and 6) are already occupied by bulky methyl groups, which sterically block electrophilic attack at these sites. The position para to the amino group (position 4) is also occupied by a methyl group. Therefore, electrophilic attack is directed to the remaining available position on the ring (position 5). This position is ortho to the para-methyl group and meta to the amino and other two methyl groups, as well as the nitro group. The combined electronic and steric effects make the regioselectivity of EAS on this molecule highly specific.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group.[1] In 2,4,6-trimethyl-3-nitroaniline, the nitro group activates the ring towards nucleophilic attack. However, the presence of electron-donating methyl groups and the amino group counteracts this activation to some extent. Studies on related systems have shown that steric hindrance can significantly lower the rate of SNAr reactions. For instance, the reaction rate of N-methylaniline in SNAr is much lower than that of aniline, an effect attributed to increased steric hindrance.[4] A similar, if not more pronounced, effect would be expected for 2,4,6-trimethyl-3-nitroaniline.

Data Summary

Table 1: Physical Properties of 2,4,6-Trimethylaniline and Related Compounds

| Property | 2,4,6-Trimethylaniline | 3-Nitroaniline |

| Molecular Formula | C₉H₁₃N | C₆H₆N₂O₂ |

| Molecular Weight | 135.21 g/mol | 138.12 g/mol [5] |

| Boiling Point | 232-233 °C | 306 °C |

| Melting Point | -5 °C | 114 °C |

| pKa | 4.38 | 2.47 |

| Appearance | Liquid | Yellow needles or powder[5] |

Data for 2,4,6-trimethylaniline sourced from PubChem CID 6913, and for 3-nitroaniline from PubChem CID 7423, unless otherwise cited.[5][6]

Table 2: Spectroscopic Data for 2,4,6-trimethyl-3-nitroaniline

| Spectroscopy | Data |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Monoisotopic Mass | ~180.09 Da[1] |

| ¹H NMR | Expected signals for aromatic protons, amino protons, and three distinct methyl groups. |

| ¹³C NMR | Expected signals for aromatic carbons and methyl carbons. |

| Mass Spectrometry | Molecular ion peak (M+) expected at m/z 180.[1] |

Detailed spectroscopic data for 2,4,6-trimethyl-3-nitroaniline is limited in publicly available databases.

Conclusion

The reactivity of 2,4,6-trimethyl-3-nitroaniline is fundamentally governed by the steric hindrance imposed by the methyl groups at the 2 and 6 positions. This steric shielding significantly reduces the reactivity of the adjacent amino group towards various reagents and plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. While the electronic effects of the substituents are important, the steric bulk is often the determining factor in the chemical behavior of this molecule. This makes 2,4,6-trimethyl-3-nitroaniline a valuable substrate for studying the interplay of steric and electronic effects in organic chemistry and a unique building block in synthetic applications where controlled reactivity is desired.

References

- 1. Aniline, 2,4,6-trimethyl-3-nitro- | 1521-60-4 | Benchchem [benchchem.com]

- 2. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Effects of Substituents in 2,4,6-trimethyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the substituents in 2,4,6-trimethyl-3-nitroaniline. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro group on the benzene ring creates a unique electronic environment with significant implications for the molecule's reactivity, basicity, and spectroscopic properties. This document summarizes key quantitative data, provides detailed experimental protocols for its synthesis and characterization, and visualizes the underlying electronic principles.

Electronic Effects of Substituents

The electronic properties of 2,4,6-trimethyl-3-nitroaniline are governed by the cumulative influence of its five substituents on the aromatic ring. These effects can be broadly categorized into inductive and resonance effects.

-

Amino Group (-NH₂): The amino group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon. However, its powerful electron-donating resonance effect (+M) by delocalizing its lone pair of electrons into the benzene ring is the dominant factor. This resonance effect significantly increases the electron density at the ortho and para positions.

-

Methyl Groups (-CH₃): The three methyl groups are weak activating groups. They exhibit a positive inductive effect (+I), donating electron density to the aromatic ring through the sigma bonds. Methyl groups also participate in hyperconjugation, a stabilizing interaction that further donates electron density to the ring.

-

Nitro Group (-NO₂): The nitro group is a strong deactivating group. It exerts both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M). The resonance effect withdraws electron density from the aromatic ring, particularly from the ortho and para positions.

In 2,4,6-trimethyl-3-nitroaniline, the amino group is located at position 1, the nitro group at position 3, and the methyl groups at positions 2, 4, and 6. The ortho and para positions relative to the powerful electron-donating amino group are blocked by the methyl groups. The nitro group at the meta position relative to the amino group primarily exerts its strong electron-withdrawing inductive effect, significantly reducing the basicity of the aniline nitrogen. The methyl groups, through their +I effect, partially counteract the deactivating effect of the nitro group.

The steric hindrance provided by the two ortho methyl groups can force the amino and nitro groups slightly out of the plane of the benzene ring, which may slightly reduce the extent of resonance of these groups with the ring.

A diagram illustrating the interplay of these electronic effects is presented below.

Quantitative Data

Physicochemical Properties

| Property | Value (Estimated/Predicted) | Source/Basis of Estimation |

| pKa | ~1.5 - 2.5 | Estimated based on the pKa of 3-nitroaniline (2.47) and the electron-donating and steric effects of the three methyl groups. |

| Dipole Moment | ~5 - 6 D | Predicted based on computational models, considering the vector sum of individual bond and group moments. |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Spectroscopic Data (Predicted)

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃) | Aromatic H: ~7.0-7.2 ppm (singlet, 1H); NH₂: ~4.0-5.0 ppm (broad singlet, 2H); CH₃ (ortho): ~2.2-2.4 ppm (singlet, 6H); CH₃ (para): ~2.3-2.5 ppm (singlet, 3H) |

| ¹³C NMR (CDCl₃) | C-NH₂: ~145-150 ppm; C-NO₂: ~148-153 ppm; C-CH₃ (ortho): ~125-130 ppm; C-CH₃ (para): ~135-140 ppm; Aromatic C-H: ~120-125 ppm; CH₃ (ortho): ~17-19 ppm; CH₃ (para): ~20-22 ppm |

| IR (KBr, cm⁻¹) | N-H stretch: ~3300-3500 (two bands); C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2850-3000; NO₂ stretch (asymmetric): ~1520-1560; NO₂ stretch (symmetric): ~1340-1370; C=C stretch (aromatic): ~1450-1600 |

| UV-Vis (Ethanol) | λmax 1: ~240-260 nm (π→π* transition); λmax 2: ~380-410 nm (intramolecular charge transfer) |

Experimental Protocols

The following section details the synthetic procedure for 2,4,6-trimethyl-3-nitroaniline, which involves the nitration of 2,4,6-trimethylaniline.

Synthesis of 2,4,6-trimethyl-3-nitroaniline

This protocol is adapted from standard procedures for the nitration of substituted anilines.

Materials and Reagents:

-

2,4,6-trimethylaniline (mesidine)

-

Acetic anhydride

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ethanol

-

Sodium carbonate

-

Ice

-

Deionized water

Procedure:

-

Protection of the Amino Group: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2,4,6-trimethylaniline (1 equivalent) in acetic anhydride (2 equivalents). Stir the mixture at room temperature for 30 minutes to form 2,4,6-trimethylacetanilide.

-

Nitration: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (3 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the acetanilide solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

-

Hydrolysis and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The protected nitroaniline derivative will precipitate.

-

Filter the precipitate and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Transfer the crude product to a round-bottom flask and add a 10% aqueous sulfuric acid solution. Reflux the mixture for 1-2 hours to hydrolyze the acetyl group.

-

Cool the reaction mixture and neutralize it with a saturated sodium carbonate solution until the pH is approximately 8. The 2,4,6-trimethyl-3-nitroaniline will precipitate.

-

Purification: Filter the solid product, wash it with cold water, and dry it under vacuum. Recrystallize the crude product from ethanol to obtain pure 2,4,6-trimethyl-3-nitroaniline.

A workflow for the synthesis and characterization is depicted below.

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4,6-Trimethyl-3-nitroaniline

This document provides a detailed protocol for the synthesis of 2,4,6-trimethyl-3-nitroaniline, a versatile intermediate in the production of dyes and other specialty chemicals. The primary and most established synthetic route involves a two-step process: the mononitration of mesitylene (1,3,5-trimethylbenzene) followed by the reduction of the resulting 2,4,6-trimethylnitrobenzene is not the direct subject of this protocol. Instead, this protocol details the direct nitration of 2,4,6-trimethylaniline. It is important to note that the direct nitration of 2,4,6-trimethylaniline is a specific reaction that yields 2,4,6-trimethyl-3-nitroaniline.

Experimental Protocols

Materials:

-

2,4,6-Trimethylaniline (Mesitylamine)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate (EtOAc)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beaker

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (optional, for purification)

Procedure:

Step 1: Acetylation of 2,4,6-Trimethylaniline (Protection of the Amine Group)

Due to the high reactivity of the aniline group, it is first protected by acetylation to prevent oxidation and control the regioselectivity of the nitration.

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trimethylaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Gently heat the mixture under reflux for a short period to ensure complete acetylation.

-

After cooling, pour the reaction mixture into cold water to precipitate the N-acetyl-2,4,6-trimethylaniline (acetmesitylide).

-

Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Nitration of N-acetyl-2,4,6-trimethylaniline

-

In a clean, dry round-bottom flask, carefully add the dried N-acetyl-2,4,6-trimethylaniline to concentrated sulfuric acid at a low temperature (0-5 °C), using an ice bath to maintain the temperature. Stir until all the solid has dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the acetylated amine, ensuring the temperature does not exceed 10 °C. The addition should be slow and controlled to prevent over-nitration and side reactions.

-

After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified time to ensure the reaction goes to completion.

Step 3: Hydrolysis and Isolation of 2,4,6-Trimethyl-3-nitroaniline

-

Carefully pour the reaction mixture onto crushed ice. This will hydrolyze the acetyl group and precipitate the nitrated aniline product.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude 2,4,6-trimethyl-3-nitroaniline.

-

The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

| Parameter | Value |

| Reactants | |

| 2,4,6-Trimethylaniline | Specify molar ratio |

| Acetic Anhydride | Specify molar ratio |

| Concentrated H₂SO₄ | Specify volume/moles |

| Concentrated HNO₃ | Specify molar ratio |

| Reaction Conditions | |

| Acetylation Temperature | Reflux |

| Nitration Temperature | 0-10 °C |

| Reaction Time | Varies (monitor by TLC) |

| Work-up & Purification | |

| Extraction Solvent | Ethyl Acetate |

| Purification Method | Recrystallization/Column Chromatography |

| Expected Yield | 70-80% (typical) |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of 2,4,6-trimethyl-3-nitroaniline.

Signaling Pathways and Reaction Mechanisms

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Protection of the Amine: The highly activating and acid-sensitive amino group is protected as an acetamide. This prevents its oxidation by nitric acid and moderates its directing effect.

-

Generation of the Electrophile: Nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π-electrons of the aromatic ring of the acetylated aniline attack the nitronium ion. The acetamido group is a moderately activating ortho-, para-director. However, due to the steric hindrance from the two ortho-methyl groups, the nitration occurs at the available meta position relative to the directing group, which is the 3-position on the ring.

-

Deprotection: During the acidic workup, the acetamide is hydrolyzed back to the amine, yielding the final product, 2,4,6-trimethyl-3-nitroaniline.

Caption: Mechanism of the nitration of N-acetyl-2,4,6-trimethylaniline.

Application Notes and Protocols for the Reduction of 2,4,6-trimethyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various methods to reduce the nitro group in 2,4,6-trimethyl-3-nitroaniline to yield the corresponding diamine, 2,4,6-trimethyl-1,3-phenylenediamine. This transformation is a critical step in the synthesis of various chemical intermediates. The protocols described herein include catalytic hydrogenation, catalytic transfer hydrogenation, and chemical reduction with metals.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, yielding valuable amino derivatives. In the context of 2,4,6-trimethyl-3-nitroaniline, the reduction of the nitro group leads to the formation of 2,4,6-trimethyl-1,3-phenylenediamine, a key building block in the preparation of dyes, polymers, and pharmaceutical agents.[1] The choice of reduction method can significantly impact the reaction's efficiency, selectivity, and scalability. This document outlines and compares several common and effective methods for this transformation.

Overview of Reduction Methods

Several established methods can be employed for the reduction of the nitro group in 2,4,6-trimethyl-3-nitroaniline. The selection of a specific method often depends on factors such as available equipment, desired scale, and tolerance of other functional groups in the molecule. The primary methods covered in these notes are:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). It is a clean and efficient method, often providing high yields.

-

Catalytic Transfer Hydrogenation: In this approach, a hydrogen donor, such as ammonium formate, is used to generate hydrogen in situ in the presence of a catalyst like Pd/C. This method avoids the need for handling hydrogen gas directly.

-

Chemical Reduction with Metals: This classic method utilizes metals like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium to effect the reduction. These methods are often cost-effective and robust.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for the different reduction methods described in the detailed protocols. This allows for a direct comparison of their efficiency and reaction conditions.

| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Purity (%) |

| Catalytic Hydrogenation | Raney Nickel | Methanol | 80 | 4 MPa | 1 | 94.7 | 99.7 |

| Catalyst Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Reflux | Atmospheric | 0.5 - 2 | 90-98 | High |

| Chemical Reduction (Iron) | Iron powder, HCl | Water | 100 - 105 | Atmospheric | 8 | ~70 | Good |

| Chemical Reduction (SnCl₂) | SnCl₂·2H₂O, HCl | Ethanol/Water | Reflux | Atmospheric | 1 - 3 | High | High |

Note: Data for Catalytic Hydrogenation is based on a closely related dinitro compound. Data for other methods are typical for aromatic nitroanilines and may require optimization for this specific substrate.

Experimental Protocols

Catalytic Hydrogenation with Raney Nickel

This protocol is adapted from the industrial synthesis of 2,4,6-trimethyl-m-phenylenediamine from the corresponding dinitro compound and is expected to be highly effective for the mono-nitro analogue.[1][2]

Materials:

-

2,4,6-trimethyl-3-nitroaniline

-

Raney Nickel (activated)

-

Methanol

-

High-pressure autoclave

-

Nitrogen gas

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave, add 2,4,6-trimethyl-3-nitroaniline and methanol.

-

Carefully add the activated Raney Nickel catalyst to the autoclave. A typical catalyst loading is around 5-10% by weight relative to the substrate.

-

Seal the autoclave and purge the system with nitrogen gas to remove any air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 MPa).[2]

-

Heat the reaction mixture to the target temperature (e.g., 80°C) with stirring.[2]

-

Maintain the reaction at this temperature and pressure for the specified time (e.g., 1 hour), monitoring hydrogen uptake if possible.[2]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Purge the autoclave with nitrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet with solvent.

-

The filtrate contains the product, 2,4,6-trimethyl-1,3-phenylenediamine. The solvent can be removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or distillation.

Diagram of Catalytic Hydrogenation Workflow:

Caption: Workflow for Catalytic Hydrogenation.

Catalytic Transfer Hydrogenation with Ammonium Formate and Pd/C

This method offers a convenient alternative to using high-pressure hydrogen gas.[3][4]

Materials:

-

2,4,6-trimethyl-3-nitroaniline

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol

-

Round-bottom flask with reflux condenser

Procedure:

-

To a round-bottom flask, add 2,4,6-trimethyl-3-nitroaniline and methanol.

-

Add 10% Pd/C catalyst (typically 5-10 mol%).

-

Add ammonium formate (typically 3-5 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 30 minutes to 2 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Diagram of Catalytic Transfer Hydrogenation Workflow:

Caption: Workflow for Catalytic Transfer Hydrogenation.

Chemical Reduction with Iron and Hydrochloric Acid

This is a classical and cost-effective method for nitro group reduction. This protocol is based on the reduction of the closely related 2,4,6-trimethylnitrobenzene.[5]

Materials:

-

2,4,6-trimethyl-3-nitroaniline

-

Iron powder

-